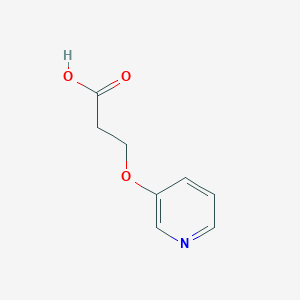

3-(Pyridin-3-yloxy)propanoic acid

Description

3-(Pyridin-3-yloxy)propanoic acid is a propanoic acid derivative featuring a pyridin-3-yloxy substituent. The pyridinyloxy group introduces unique electronic and steric properties, influencing solubility, reactivity, and biological interactions. This compound is hypothesized to exhibit bioactivity based on comparisons with structurally related molecules, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name |

3-pyridin-3-yloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)3-5-12-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJXNJWVAMSISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yloxy)propanoic acid typically involves the reaction of 3-hydroxypyridine with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxypyridine attacks the bromine atom of 3-bromopropanoic acid, resulting in the formation of the ether linkage .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-3-yloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Formation of pyridinecarboxylic acids.

Reduction: Formation of pyridylpropanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 3-(Pyridin-3-yloxy)propanoic acid is utilized as a precursor for synthesizing more complex heterocyclic compounds. Its ability to serve as a ligand in coordination chemistry has been demonstrated, particularly in forming coordination polymers with metals like silver (Ag), copper (Cu), and zinc (Zn) .

| Application | Description |

|---|---|

| Ligand Formation | Used to create coordination polymers with transition metals. |

| Building Block | Serves as a precursor for synthesizing other heterocycles. |

Biology

The biological significance of this compound largely stems from its interaction with enzymes and proteins. Research indicates that it can modulate kinase activity, which is crucial for various signaling pathways in cells.

Biological Activities :

| Activity | Description |

|---|---|

| Kinase Inhibition | Inhibits specific kinases involved in inflammatory responses and cancer cell proliferation. |

| Antiproliferative Effects | Demonstrates cytotoxicity against several cancer cell lines, including A172 and U87MG. |

| Neuroprotective Effects | Potential applications in treating neurodegenerative diseases through modulation of kinase activity. |

Medicine

The therapeutic potential of this compound is being explored in the context of various diseases:

- Cancer Treatment : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against tumor cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Applications : The inhibition of kinases such as TBK1 (TANK-binding kinase 1) has been linked to reduced inflammatory responses, making this compound a candidate for treating inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- TBK1 Inhibition Study :

- Anticancer Activity Assessment :

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)propanoic acid largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ether linkage and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(Pyridin-3-yloxy)propanoic acid, their sources, and biological activities:

Key Comparative Insights

Electronic and Steric Effects

- Chlorinated Phenyl Derivatives (e.g., ) : Chlorine atoms enhance antimicrobial activity by increasing lipophilicity and membrane penetration. The pyridinyloxy group in the target compound may offer similar advantages but with reduced toxicity due to the pyridine ring’s resonance stabilization .

- Methylthio Esters (e.g., ) : The methylthio group contributes to volatile aroma profiles in pineapples. In contrast, the pyridinyloxy group’s ether linkage likely reduces volatility but improves stability in aqueous environments .

Biological Activity

3-(Pyridin-3-yloxy)propanoic acid (C8H9NO3) is a compound of interest due to its potential biological activities. Understanding its mechanisms, interactions, and applications can provide insights into its role in pharmacology and biochemistry. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

- Molecular Formula : C8H9NO3

- SMILES Notation : C1=CC(=CN=C1)OCCC(=O)O

- InChIKey : BOJXNJWVAMSISR-UHFFFAOYSA-N

The compound features a pyridine ring linked to a propanoic acid moiety, which contributes to its biological properties. The structural characteristics allow for various interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The presence of the pyridine ring can facilitate hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target proteins. This compound may act as an inhibitor or modulator in various biochemical pathways.

Biological Activity

Research indicates several biological activities associated with this compound:

-

Antimicrobial Activity :

- Studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties against various bacterial strains. The efficacy can vary based on structural modifications.

- A notable study demonstrated that similar compounds target bacterial cell membranes, disrupting integrity and function, leading to cell death .

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Neuroprotective | Reduces neuronal apoptosis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

-

Antimicrobial Efficacy :

A study assessing the antimicrobial efficacy of various pyridine derivatives found that compounds similar to this compound displayed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships (SARs), indicating that modifications to the pyridine ring could enhance potency . -

Neuroprotection in Animal Models :

Research conducted on animal models demonstrated that administration of this compound led to a reduction in markers of oxidative stress and inflammation in the brain, suggesting a protective effect against neurodegeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.